Emicerfont, also known as GW876008, is a selective antagonist of the corticotropin-releasing hormone receptor type 1 (CRH-1). This compound has garnered attention in pharmacological research due to its potential therapeutic applications in various stress-related disorders. By blocking the CRH-1 receptor, Emicerfont plays a crucial role in modulating the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in conditions such as anxiety, depression, and other stress-related disorders.
Emicerfont is classified as a small molecule drug. It is derived from a series of compounds developed to target the CRH-1 receptor specifically. The compound has been studied extensively in preclinical models to evaluate its efficacy and safety profile.
The synthesis of Emicerfont involves several chemical reactions that build its complex structure. While specific proprietary methods may not be publicly disclosed, the general synthetic route typically includes:
These steps are crucial for obtaining a compound with the desired pharmacological properties.
The molecular formula of Emicerfont is CHNO. Its molecular structure features a complex arrangement that includes:
The three-dimensional conformation of Emicerfont allows it to fit precisely into the binding pocket of the CRH-1 receptor, facilitating effective antagonism.
Emicerfont undergoes various chemical reactions during its synthesis, including:
Understanding these reactions helps in optimizing the synthesis process and improving yield and purity.
Emicerfont exerts its pharmacological effects primarily through antagonism of the CRH-1 receptor. The mechanism involves:
Emicerfont exhibits several notable physical and chemical properties:
These properties are essential for determining formulation strategies for potential therapeutic applications.
Emicerfont has been investigated for various scientific applications, particularly in:
The ongoing research into Emicerfont continues to reveal its significance in understanding stress-related pathologies and developing new therapeutic strategies.
Corticotropin-releasing factor (CRF), isolated in 1981, coordinates stress responses via two G protein-coupled receptors: CRF₁ and CRF₂. The CRF₁ receptor, widely expressed in stress-responsive brain regions (cortex, amygdala, hippocampus), became a prime therapeutic target for stress-related disorders due to its role in initiating hypothalamic-pituitary-adrenal (HPA) axis activation and behavioral stress responses [5] [10]. Early non-peptide CRF₁ antagonists like antalarmin (1997) and CP-154,526 demonstrated anxiolytic and anti-stress effects in rodent models but exhibited unfavorable pharmacokinetic properties and toxicity in humans [2] [3]. By the mid-2000s, second-generation antagonists with improved drug-like properties emerged, including GlaxoSmithKline’s Emicerfont (GW-876,008), Pfizer’s CP-316,311, and Bristol-Myers Squibb’s Pexacerfont (BMS-562,086) [3] [10]. These compounds shared a common pharmacophore featuring lipophilic heterocyclic cores optimized for blood-brain barrier penetration and receptor selectivity over CRF₂ [2].
Table 1: Evolution of Key CRF₁ Receptor Antagonists
Compound (Code) | Developer | Discovery Era | Primary Indications Tested | Outcome |
---|---|---|---|---|
Antalarmin | NIH | 1990s | Anxiety, addiction | Preclinical toxicity |
R121919 | Neurocrine | Early 2000s | Depression | Hepatotoxicity in trials |
Pexacerfont (BMS-562,086) | Bristol-Myers Squibb | Mid-2000s | Generalized anxiety, IBS, alcoholism | Phase II/III failures |
Verucerfont (GSK561679) | GlaxoSmithKline | Mid-2000s | PTSD, alcoholism | Negative Phase II results |
Emicerfont (GW876008) | GlaxoSmithKline | Mid-2000s | IBS, social anxiety | Preclinical success; clinical inefficacy |
Emicerfont emerged from GlaxoSmithKline’s systematic medicinal chemistry program aimed at developing orally bioavailable, brain-penetrant CRF₁ antagonists. Its chemical structure—1-[1-[1-(4-methoxy-2-methylphenyl)-6-methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl]pyrazol-3-yl]imidazolidin-2-one—optimized binding affinity while reducing off-target interactions [1] [6]. Molecular modeling studies positioned Emicerfont within the transmembrane allosteric site of CRF₁, inhibiting agonist-induced Gαs coupling and cAMP production [5] [10]. With an IC₅₀ of 66 nM against human CRF₁ receptors and >100-fold selectivity over CRF₂, Emicerfont exhibited a favorable profile for CNS applications [6]. It was prioritized for clinical translation based on its ability to suppress CRF-induced behaviors in primates—a key predictive model for human stress responses [1] [3].
Table 2: Molecular and Pharmacological Profile of Emicerfont
Property | Specification | Experimental Context |
---|---|---|
Chemical Formula | C₂₂H₂₄N₆O₂ | PubChem CID: 11671231 |
Molecular Weight | 404.474 g/mol | Mass spectrometry |
CRF₁ IC₅₀ | 66 nM | In vitro receptor binding assay |
CRF₂ Selectivity | >100-fold | Competitive binding assays |
Solubility | ≥16.67 mg/mL in DCM | Physicochemical screening |
Primary Metabolic Pathways | Hepatic (CYP450-mediated) | Preclinical ADME studies |
Emicerfont’s preclinical validation established its ability to modulate CRF-driven stress pathways:
Table 3: Key Preclinical Findings for Emicerfont
Model System | Dose/Route | Key Outcome | Significance |
---|---|---|---|
CRF-induced behaviors (gerbil) | 10 mg/kg oral | Reduced forepaw treading | Confirmed CNS target engagement |
Marmoset defensive behavior | 10 mg/kg oral | Attenuated stress postures | Predictive efficacy for anxiety |
Rat pup vocalizations | 30 mg/kg oral | Suppressed separation-induced calls | Anti-stress/anxiolytic activity |
Colonic motility (rat) | 10–30 mg/kg oral | Normalized stress-induced hypermotility | IBS therapeutic potential |
Ethanol self-administration (rat) | 30 mg/kg oral | Reduced intake in anxious strain | Implication for stress-related addiction |
Emicerfont’s progression to human trials reflected confidence in these preclinical datasets. However, its clinical failure underscored the complexity of translating CRF₁ antagonism to heterogeneous human conditions. Unlike rodent models, human depression, IBS, and anxiety disorders involve multifaceted etiologies where CRF₁ overactivity may be one of many contributors [3] [8]. Nevertheless, Emicerfont remains a vital pharmacological tool for dissecting CRF₁-specific signaling in stress pathophysiology.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0